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Compound of Interest

3-Amino-5-chloropyrazine-2-
Compound Name:
carbonitrile

Cat. No.: B112756

For Researchers, Scientists, and Drug Development Professionals

Pyrazinecarbonitrile derivatives have emerged as a versatile scaffold in medicinal chemistry,
demonstrating a wide spectrum of biological activities. This guide provides a comparative
analysis of their structure-activity relationships (SAR), focusing on their anticancer and kinase
inhibitory effects. The information presented herein is supported by experimental data from
recent studies to aid in the rational design of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The biological activity of pyrazinecarbonitrile derivatives is highly dependent on the nature and
position of substituents on the pyrazine ring. The following table summarizes the quantitative
data for key derivatives, highlighting their inhibitory concentrations against various biological
targets.
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IC50 / EC50 .
Compound ID Target (M) Cell Line(s) Reference
M
Imidazol[1,2-
alpyrazines
Human breast
Compound 54 CDK9 7.88 ) [1]
cancer cell lines
Human breast
Compound 55 CDK9 5.12 ) [1]
cancer cell lines
Fused bicyclic
pyrazines
Unnamed Fyn Kinase 0.22-0.48 - [1]
3-Amino-
pyrazine-2-
carboxamides
Multiple cancer
] ] cell lines with
Compound 18i FGFR1-4 Submicromolar [2]

FGFR

abnormalities

Chalcone-
pyrazine
derivatives
0.13 (A549), 0.19
Compound 49 - A549, Colo-205 [3]
(Colo-205)
Compound 50 - 0.18 MCF-7 [3]
0.012 (MCF-7),
MCF-7, A549,
Compound 51 - 0.045 (A549), [3]
DU-145

0.33 (DU-145)

Ligustrazine-

curcumin hybrids
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Compounds 79-

81 - 0.60 - 2.85 A549, A549/DDP  [4]

9-Ox0-9H-
indeno[1,2-
blpyrazine-2,3-
dicarbonitrile

analogues

Potent and
Analogue 1 USP8 selective - [5]

inhibition

Prexasertib
(LY2606368)

Prexasertib CHK1 0.001 - [1]

CHK2 0.008 - [1]

RSK1 0.009 - [1]

Erdafitinib (JNJ-
42756493)

Erdafitinib FGFR1 0.0012 - [1]

FGFR2 0.0025 - [1]

FGFR3 0.003 - [1]

FGFR4 0.0057 - [1]

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of pyrazinecarbonitrile derivatives:

e Substitution at the Amino Group: For 3-amino-pyrazine-2-carboxamide derivatives,
modifications at the 3-amino position significantly influence their inhibitory activity against
Fibroblast Growth Factor Receptors (FGFRs). The introduction of specific moieties can lead
to potent and selective pan-FGFR inhibitors.[2]
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» Fused Ring Systems: The fusion of other heterocyclic or carbocyclic rings to the pyrazine
scaffold, as seen in imidazo[1,2-a]pyrazines and other bicyclic systems, is a successful
strategy for developing potent kinase inhibitors targeting enzymes like CDK9 and Fyn
kinase.[1]

» Hybrid Molecules: Combining the pyrazinecarbonitrile core with other pharmacologically
active motifs, such as chalcones or curcumin, has yielded hybrid compounds with significant
cytotoxic effects against various cancer cell lines.[3][4]

o Carboxamide Modifications: The nature of the substituent on the carboxamide nitrogen in 3-
amino-pyrazine-2-carboxamide derivatives plays a crucial role in target binding and overall
activity.[2]

The following diagram illustrates the general SAR principles for pyrazinecarbonitrile derivatives
based on the reviewed literature.
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Compound Synthesis & Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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